molecular formula C27H30N2O3 B14796258 Tert-butyl trityl-L-asparaginate

Tert-butyl trityl-L-asparaginate

Cat. No.: B14796258
M. Wt: 430.5 g/mol
InChI Key: ZQEUUTQDHUDUET-QHCPKHFHSA-N
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Description

Tert-butyl trityl-L-asparaginate is a compound with the molecular formula C27H30N2O3 and a molecular weight of 430.54 g/mol . It is a derivative of L-asparagine, where the amino group is protected by a trityl group and the carboxyl group is esterified with a tert-butyl group. This compound is often used in organic synthesis and peptide chemistry due to its protective groups, which help in the selective modification of molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl trityl-L-asparaginate can be synthesized via the Ritter reaction, which involves the reaction of nitriles with tertiary alcohols in the presence of a catalyst. A mild and efficient method for this synthesis uses a sulfated polyborate catalyst under solvent-free conditions . The catalyst provides both Lewis and Brønsted acidity, making the reaction efficient and yielding high purity products.

Industrial Production Methods

Industrial production of this compound typically involves bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in various quantities, ensuring high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl trityl-L-asparaginate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl nitrite, triethylsilane, and various acids and bases. The reactions typically occur under mild conditions, avoiding high temperatures and harsh reagents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield aldehydes or ketones, while substitution reactions can produce a variety of functionalized derivatives.

Mechanism of Action

The mechanism of action of tert-butyl trityl-L-asparaginate involves the protection of functional groups during chemical reactions. The trityl group protects the amino group, while the tert-butyl group protects the carboxyl group. This allows for selective reactions to occur without interference from these functional groups . The molecular targets and pathways involved depend on the specific application and the reactions being performed.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

Tert-butyl trityl-L-asparaginate is unique due to its specific combination of protective groups, which provide stability and selectivity in chemical reactions. Its use in peptide synthesis and organic chemistry makes it a valuable compound for researchers and industry professionals .

Properties

Molecular Formula

C27H30N2O3

Molecular Weight

430.5 g/mol

IUPAC Name

tert-butyl (2S)-4-amino-4-oxo-2-(tritylamino)butanoate

InChI

InChI=1S/C27H30N2O3/c1-26(2,3)32-25(31)23(19-24(28)30)29-27(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23,29H,19H2,1-3H3,(H2,28,30)/t23-/m0/s1

InChI Key

ZQEUUTQDHUDUET-QHCPKHFHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CC(=O)N)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC(C)(C)OC(=O)C(CC(=O)N)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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